Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C11H11ClF3NO4S. It is known for its unique structural features, including a trifluoromethyl group, a chloro-substituted phenyl ring, and a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-(trifluoromethyl)aniline and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The methylsulfonyl group can also play a role in modulating its activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-bromo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
- Methyl N-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
- Methyl N-[4-iodo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
Uniqueness
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQZEFHFHDJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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